(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide
Description
(E)-N'-Benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a central pyrazole ring substituted at the 3-position with a 4-methoxyphenyl group and an (E)-benzylidene hydrazone moiety at the N'-position.
Properties
CAS No. |
305355-26-4 |
|---|---|
Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.352 |
IUPAC Name |
N-[(E)-benzylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O2/c1-24-15-9-7-14(8-10-15)16-11-17(21-20-16)18(23)22-19-12-13-5-3-2-4-6-13/h2-12H,1H3,(H,20,21)(H,22,23)/b19-12+ |
InChI Key |
CLZKPOGOSIHMNW-XDHOZWIPSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3-(4-Methoxyphenyl)-1H-Pyrazole-5-Carboxylic Acid
The pyrazole core is typically synthesized via cyclocondensation of β-keto esters with hydrazine derivatives. For example, ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate is prepared by reacting ethyl 4-methoxybenzoylacetate with hydrazine hydrate in ethanol under reflux (72–78% yield). The reaction proceeds via nucleophilic attack of hydrazine on the β-keto carbonyl, followed by cyclization (Scheme 1).
Scheme 1:
$$
\text{Ethyl 4-methoxybenzoylacetate} + \text{Hydrazine hydrate} \xrightarrow{\text{Ethanol, reflux}} \text{Ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate}
$$
Hydrazide Formation
Conversion of the ester to the carbohydrazide intermediate is achieved through hydrazinolysis. Refluxing the pyrazole ester with hydrazine hydrate in ethanol (4–6 hours) yields 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Excess hydrazine (2–3 equivalents) ensures complete conversion, with yields averaging 85–90%.
Schiff Base Condensation with Benzaldehyde
Reaction Conditions and Catalysis
The final step involves condensing the carbohydrazide with benzaldehyde to form the (E)-benzylidene derivative. Optimal conditions include:
- Solvent: Anhydrous ethanol (15–20 mL per mmol of hydrazide)
- Catalyst: Concentrated HCl (0.1–0.2 mL per mmol) or acetic acid (1–2 drops)
- Temperature: Reflux (78–80°C) for 2–4 hours
The acid catalyst protonates the carbonyl oxygen of benzaldehyde, enhancing electrophilicity and facilitating nucleophilic attack by the hydrazide’s amino group (Scheme 2).
Scheme 2:
$$
\text{3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide} + \text{Benzaldehyde} \xrightarrow[\text{HCl}]{\text{Ethanol, reflux}} \text{(E)-N'-Benzylidene derivative}
$$
Yield Optimization
Yields depend critically on the aldehyde’s electronic properties and reaction time (Table 1). Electron-deficient aldehydes (e.g., 4-nitrobenzaldehyde) require longer reflux times (6–8 hours) but achieve lower yields (60–65%) due to side reactions.
Table 1: Yield Variation with Reaction Parameters
| Aldehyde Substituent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzaldehyde | 2 | 90 | 98.5 |
| 4-Nitrobenzaldehyde | 6 | 65 | 95.2 |
| 4-Methoxybenzaldehyde | 3 | 88 | 97.8 |
Purification and Characterization
Recrystallization Techniques
Crude product purification is achieved via recrystallization from ethanol-DMF (1:1), which removes unreacted hydrazide and oligomeric byproducts. The compound exhibits poor solubility in pure ethanol, necessitating mixed-solvent systems.
Spectroscopic Validation
- 1H NMR (400 MHz, DMSO-d6): δ 11.32 (s, 1H, NH), 8.42 (s, 1H, CH=N), 7.82–7.85 (m, 2H, Ar-H), 7.45–7.49 (m, 3H, Ar-H), 6.93–6.96 (m, 2H, Ar-H), 3.79 (s, 3H, OCH3).
- 13C NMR (100 MHz, DMSO-d6): δ 161.2 (C=O), 159.8 (CH=N), 142.5–115.2 (Ar-C), 55.4 (OCH3).
Industrial Scalability Challenges
Catalytic System Limitations
While lab-scale syntheses use homogeneous acids (HCl, acetic acid), industrial applications require heterogeneous catalysts (e.g., Amberlyst-15) to facilitate product separation. Pilot studies show that resin-based catalysts reduce yield by 10–15% due to diffusion limitations.
Solvent Recovery and Waste Management
Ethanol recovery via distillation is energy-intensive, contributing to 40% of total production costs in scaled-up models. Alternative solvents (e.g., 2-MeTHF) are being explored for improved recyclability.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at multiple sites:
-
Hydrazone linkage : Oxidizing agents convert the C=N bond into a carbonyl group (C=O).
-
Methoxy substituents : Demethylation can occur under strong oxidative conditions.
| Oxidizing Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| KMnO₄/H⁺ | Aqueous H₂SO₄, 80°C | 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid | 68% |
| H₂O₂/Fe²⁺ | Ethanol, RT, 6 hrs | N'-benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | 52% |
Reduction Reactions
Reduction targets the hydrazone bond and aromatic rings:
-
Catalytic hydrogenation : Cleaves the C=N bond to form hydrazine derivatives.
-
Borohydride reduction : Selectively reduces specific functional groups.
| Reducing Agent | Conditions | Major Product | Yield |
|---|---|---|---|
| H₂/Pd-C | Methanol, 40 psi, 4 hrs | 3-(4-Methoxyphenyl)-1H-pyrazole-5-carbohydrazide | 85% |
| NaBH₄ | THF, 0°C, 2 hrs | (Z)-N'-benzyl-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide | 74% |
Substitution Reactions
Electrophilic substitution occurs on the methoxyphenyl ring:
-
Halogenation : Bromine or chlorine substitutes at the para position relative to the methoxy group.
-
Nitration : Introduces nitro groups under acidic conditions.
| Reagent | Conditions | Major Product | Yield |
|---|---|---|---|
| Br₂/FeCl₃ | DCM, RT, 12 hrs | 3-(4-Methoxy-3-bromophenyl)-1H-pyrazole-5-carbohydrazide | 60% |
| HNO₃/H₂SO₄ | 0°C, 3 hrs | 3-(4-Methoxy-3-nitrophenyl)-1H-pyrazole-5-carbohydrazide | 48% |
Hydrolysis Reactions
Acidic or alkaline hydrolysis cleaves specific bonds:
-
Hydrazone cleavage : Forms carboxylic acid and benzaldehyde derivatives.
-
Pyrazole ring stability : Resists hydrolysis under mild conditions.
| Conditions | Products | Yield |
|---|---|---|
| 6M HCl, reflux, 8 hrs | 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxylic acid + Benzaldehyde | 92% |
| 2M NaOH, 60°C, 6 hrs | 3-(4-Methoxyphenyl)-1H-pyrazole-5-carboxamide + Hydrazine | 78% |
Cyclization Reactions
Intramolecular reactions form heterocyclic systems:
-
With CS₂ : Produces thiadiazole derivatives.
-
With urea : Forms triazole-linked compounds.
| Reagent | Conditions | Major Product | Yield |
|---|---|---|---|
| CS₂/KOH | DMF, 120°C, 10 hrs | Pyrazolo[5,1-c] thiadiazine derivative | 65% |
| Urea/NH₄Cl | Ethanol, reflux, 12 hrs | Pyrazolo[3,4-d]pyrimidine derivative | 58% |
Influence of Substituents on Reactivity
The 4-methoxyphenyl group directs electrophiles to the ortho/para positions, while the pyrazole ring enhances nucleophilic susceptibility at N1 and C4 . Hydrogen bonding between the hydrazide NH and carbonyl oxygen (observed in crystallographic studies) stabilizes intermediates during reactions .
Comparative Reactivity with Analogues
| Modification | Reactivity Trend | Evidence |
|---|---|---|
| Replacement of methoxy with Cl | Increased electrophilic substitution rates | |
| Removal of benzylidene group | Loss of stereoselectivity in reductions |
Stability Under Various Conditions
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| UV light (254 nm) | Photooxidation of hydrazone linkage | 3.2 hrs |
| pH > 10 | Hydrolysis of carbohydrazide moiety | 45 min |
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Molecular docking studies suggest that this compound can effectively bind to specific target proteins involved in cancer progression, indicating mechanisms that could inhibit tumor growth.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF7 | 3.79 | 12.50 | 42.30 |
| NCI-H460 | 12.50 | 25.00 | 60.00 |
| A549 | 26.00 | 40.00 | 86.00 |
The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with growth inhibitory concentrations (GI50) reported at 3.79 µM and 12.50 µM, respectively .
Antimicrobial Properties
In addition to its anticancer applications, this compound has been investigated for its antimicrobial properties . Studies have shown that certain pyrazole derivatives exhibit promising antibacterial and antifungal activity against various strains. The hydrazone functional group present in (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide may contribute to its efficacy in inhibiting microbial growth.
Organic Synthesis Applications
(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide serves as an important intermediate in the synthesis of more complex molecules. Its unique structural features allow it to participate in various chemical reactions:
Types of Reactions
- Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride.
- Substitution : The benzylidene group can be replaced by other nucleophiles in nucleophilic substitution reactions.
Table 2: Common Reagents and Conditions for Reactions
| Reaction Type | Reagents Used | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium |
| Reduction | Sodium borohydride | Methanol or ethanol |
| Substitution | Amines or thiols | Presence of a base |
Mechanism of Action
The mechanism of action of (E)-N’-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in cancer cell proliferation. The compound’s structure allows it to bind to these targets, thereby interfering with their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Key Structural Features :
- Pyrazole Core : The 1H-pyrazole ring provides a planar, aromatic framework that facilitates π-π stacking interactions in biological targets.
- 4-Methoxyphenyl Substituent : The electron-donating methoxy group at the para position enhances electronic delocalization and may influence binding affinity to hydrophobic pockets in enzymes.
- Benzylidene Hydrazone : The (E)-configured imine bond (-CH=N-) introduces rigidity and enables hydrogen bonding with target proteins .
Synthesis: Typically synthesized via condensation of pyrazole-5-carbohydrazide with substituted benzaldehydes under mild acidic or solvent conditions (e.g., methanol, 2–3 hours, yields >95%) .
Comparison with Structural Analogs
The biological and physicochemical properties of pyrazole-carbohydrazides are highly dependent on substituents at the pyrazole 3-position and the benzylidene aromatic ring. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Selected Pyrazole-Carbohydrazide Derivatives
Structure-Activity Relationships (SAR)
Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (electron-donating) and bromo (electron-withdrawing) substituents at the pyrazole 3-position exhibit divergent effects. Bromo derivatives (e.g., 4-bromophenyl) show stronger antibacterial activity due to enhanced hydrophobic interactions with DNA gyrase , whereas methoxy groups improve solubility and moderate activity . Dimethylamino substituents on the benzylidene ring (e.g., 4-(dimethylamino)benzylidene) increase basicity and membrane permeability, improving Gram-negative bacterial targeting .
Benzylidene Aromaticity: Bulky groups (e.g., indol-3-yl) enhance selectivity for enzyme active sites (e.g., ER aminopeptidase) but reduce solubility . Halogenated benzylidenes (e.g., 2,4-dichlorobenzylidene) improve thermal stability and crystallinity, as evidenced by X-ray diffraction studies .
Hydrazone Configuration :
Computational and Spectroscopic Insights
- DFT Studies : The target compound’s HOMO-LUMO gap (4.8 eV) suggests moderate reactivity, with electron density localized on the methoxyphenyl and hydrazone groups. Solvent modeling (IEFPCM) indicates high polarity, aligning with its moderate logP value (2.1) .
- Molecular Docking : Docking into S. aureus DNA gyrase (PDB: 3U2D) reveals that the 4-methoxyphenyl group occupies a hydrophobic cleft, while the hydrazone forms hydrogen bonds with Asp81 .
Biological Activity
(E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a synthetic organic compound belonging to the pyrazole class, notable for its potential biological activities, particularly in medicinal chemistry. This compound features a hydrazone functional group and is characterized by a complex structure that includes methoxy and benzylidene substituents. The molecular formula is with a molar mass of approximately 320.35 g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide. Molecular docking studies indicate that this compound can effectively bind to specific target proteins involved in cancer progression, suggesting mechanisms that could inhibit tumor growth. For instance, it has shown significant cytotoxic effects against various cancer cell lines, including MCF7 and NCI-H460, with growth inhibitory concentrations (GI50) reported at 3.79 µM and 12.50 µM respectively .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |
|---|---|---|---|
| MCF7 | 3.79 | 12.50 | 42.30 |
| NCI-H460 | 12.50 | 25.00 | 60.00 |
| A549 | 26.00 | 40.00 | 86.00 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various bacterial and fungal strains. Studies have demonstrated promising results, indicating that it possesses both antibacterial and antifungal properties, potentially due to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 14 |
| S. aureus | 20 |
| C. albicans | 30 |
Antioxidant and Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide exhibits antioxidant properties , as evidenced by its ability to scavenge free radicals effectively. The DPPH scavenging activity was found to be between 84% and 90%, indicating strong antioxidant capacity .
Furthermore, the compound has shown anti-inflammatory effects , contributing to membrane stabilization in human red blood cells (HRBC), which is crucial for reducing inflammation-related damage .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It has been observed to inhibit key enzymes involved in cancer cell proliferation.
- Molecular Interactions : Through molecular docking studies, the compound has been shown to interact favorably with target proteins, suggesting a pathway for its anticancer effects.
- Radical Scavenging : The presence of methoxy groups enhances its ability to donate electrons and neutralize free radicals.
Case Studies and Research Findings
Several case studies have documented the efficacy of pyrazole derivatives, including (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide:
- Study on Anticancer Activity : A study published in MDPI evaluated various pyrazole derivatives against multiple cancer cell lines, confirming that compounds similar to (E)-N'-benzylidene exhibited significant cytotoxicity with IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy Assessment : Research conducted on the antimicrobial properties revealed that this compound effectively inhibited bacterial growth at low concentrations, supporting its potential as a therapeutic agent against infections caused by resistant strains .
- In Vitro Studies : In vitro assays indicated that the compound could induce apoptosis in cancer cells, further validating its role as an anticancer agent .
Q & A
Q. What are the standard synthetic routes for preparing (E)-N'-benzylidene-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide, and how is its purity validated?
The synthesis typically involves a multi-step process:
- Pyrazole Core Formation : Condensation of β-diketones or β-ketoesters with hydrazine under acidic/basic conditions .
- Hydrazone Linkage : Reaction of the pyrazole intermediate with a benzaldehyde derivative (e.g., 4-methoxybenzaldehyde) in ethanol or methanol under reflux .
- Critical Parameters : Temperature (60–80°C), solvent polarity, and pH control to favor the (E)-isomer . Characterization :
- NMR (1H, 13C) confirms regiochemistry and hydrazone geometry .
- IR Spectroscopy identifies carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3200 cm⁻¹) .
- Mass Spectrometry (ESI-MS) verifies molecular ion peaks (e.g., [M+H]+) .
- X-ray Diffraction resolves crystal packing and confirms stereochemistry .
Q. How does the compound's chemical reactivity influence its functionalization for downstream applications?
Key reactive sites include:
- Hydrazone Group : Undergoes nucleophilic substitution at the imine (C=N) site with amines or thiols .
- Methoxy Group : Demethylation under acidic conditions (e.g., HBr/AcOH) generates phenolic derivatives .
- Pyrazole Ring : Susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation) at the 4-position . Example Reaction :
| Reaction Type | Conditions | Product |
|---|---|---|
| Oxidation | H₂O₂/AcOH | Carboxylic acid derivative |
| Reduction | NaBH₄/MeOH | Hydrazine intermediate |
Advanced Research Questions
Q. How do computational methods (e.g., DFT) elucidate the electronic and structural properties of this compound?
- Methodology :
- Basis Set : B3LYP/6-311G(d,p) optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO) .
- Solvent Effects : Polarizable Continuum Model (IEFPCM) simulates aqueous environments .
- Key Findings :
- HOMO-LUMO Gap : ~4.5 eV, indicating moderate reactivity .
- Electrostatic Potential (MEP) : Negative charge localized on carbonyl oxygen, favoring hydrogen bonding .
- NBO Analysis : Hyperconjugation between pyrazole N-H and hydrazone C=N stabilizes the structure .
Q. What molecular docking strategies identify biological targets, and what binding affinities are observed?
- Targets : DNA gyrase (IC₅₀ = 0.15 µg/mL against S. aureus), ER aminopeptidase 1 (Ki = 1.3 µM) .
- Protocol :
- Software : AutoDock Vina or Schrödinger Suite .
- Docking Parameters : Lamarckian GA, grid box centered on active site residues .
- Key Interactions :
- Hydrogen bonding with Ser342 (ERAP1) .
- π-π stacking between pyrazole and Tyr109 (DNA gyrase) .
Q. How do crystallographic studies resolve structural ambiguities, and what software is essential for refinement?
- Techniques : Single-crystal X-ray diffraction (Mo Kα radiation, λ = 0.71073 Å) .
- Refinement : SHELXL-2018 for anisotropic displacement parameters and hydrogen bonding networks .
- Key Metrics :
| Parameter | Value |
|---|---|
| R-factor | <0.05 |
| CCDC No. | 2056785 |
Q. What structure-activity relationships (SAR) guide the optimization of bioactivity?
- Substituent Effects :
| Substituent (R) | Activity Trend |
|---|---|
| 4-OCH₃ (target) | Enhanced DNA gyrase inhibition |
| 4-Cl | Improved anti-inflammatory activity |
| 4-N(CH₃)₂ | Increased logP (lipophilicity) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
